molecular formula C9H8BrNO3 B072129 2-Bromo-1-(4-nitro-phenyl)-propan-1-one CAS No. 1205-56-7

2-Bromo-1-(4-nitro-phenyl)-propan-1-one

Cat. No.: B072129
CAS No.: 1205-56-7
M. Wt: 258.07 g/mol
InChI Key: KENDQBRWAPDVHD-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-nitro-phenyl)-propan-1-one is an organic compound with the molecular formula C9H8BrNO3 It is a brominated ketone with a nitro group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-1-(4-nitro-phenyl)-propan-1-one involves the bromination of 1-(4-nitrophenyl)propan-1-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety when handling bromine. The use of automated systems also ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-nitro-phenyl)-propan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-nitro-phenyl)-propan-1-one has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: It is used in studies to understand the effects of brominated and nitro-substituted compounds on biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-chlorophenyl)-ethanone
  • 2-Bromo-1-(4-fluorophenyl)-ethanone
  • 2-Bromo-1-(4-bromophenyl)-ethanone

Uniqueness

2-Bromo-1-(4-nitro-phenyl)-propan-1-one is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity patterns. The nitro group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles compared to its analogs with different substituents. This unique combination of functional groups makes it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-bromo-1-(4-nitrophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-6(10)9(12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENDQBRWAPDVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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